![molecular formula C9H11N3O B6492961 2-(pyrrolidine-1-carbonyl)pyrimidine CAS No. 1334374-95-6](/img/structure/B6492961.png)
2-(pyrrolidine-1-carbonyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrrolidine-1-carbonyl)pyrimidine, or 2-PCP, is an organic compound belonging to the class of pyrimidines. It is a white, crystalline solid with a melting point of 48-50°C. 2-PCP is a versatile building block for a variety of chemical reactions, and is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Mechanism of Action
Target of Action
Pyrrolidine derivatives have been reported to show selectivity towards various biological targets . For instance, some compounds have shown nanomolar activity against CK1γ and CK1ε .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives can lead to different biological profiles of drug candidates due to their different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Pharmacokinetics
The physicochemical parameters of pyrrolidine and its influence on biological activity have been discussed .
Result of Action
Pyrrolidine derivatives have been reported to exhibit various biological activities .
Action Environment
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates .
Advantages and Limitations for Lab Experiments
2-PCP is a versatile building block for a variety of chemical reactions, and is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The advantages of using 2-PCP in laboratory experiments include its low cost, easy availability, and its ability to form strong complexes with a variety of organic compounds. However, 2-PCP can be difficult to handle and can be toxic if not handled properly.
Future Directions
The future directions for 2-PCP are numerous. Future research could focus on the development of novel synthetic methods for the synthesis of 2-PCP, as well as its use as a building block in the synthesis of a variety of organic compounds. In addition, future research could focus on the use of 2-PCP in the development of new drugs and agrochemicals. Furthermore, future research could focus on the elucidation of the biochemical and physiological effects of 2-PCP, as well as its potential applications in the treatment of various diseases.
Synthesis Methods
2-PCP can be synthesized by a two-step process. The first step involves the condensation of pyrrolidine-1-carbonyl chloride (1-Cl-Pyr) with 3-methyl-2-pyrimidinol (3-M-2-Pyr), in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction yields 2-(pyrrolidine-1-carbonyl)pyrimidine (2-PCP). The second step involves the reduction of the 2-PCP with a reducing agent, such as sodium borohydride, to yield the desired product.
Scientific Research Applications
2-PCP has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other organic compounds. In addition, 2-PCP has been used in the synthesis of nucleoside analogs, which have potential applications in antiviral drug development. Furthermore, 2-PCP has been used in the synthesis of heterocyclic compounds, which have potential applications in the development of new drugs and agrochemicals.
properties
IUPAC Name |
pyrimidin-2-yl(pyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c13-9(12-6-1-2-7-12)8-10-4-3-5-11-8/h3-5H,1-2,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOWVQHUYFOCTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidine-1-carbonyl)pyrimidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.